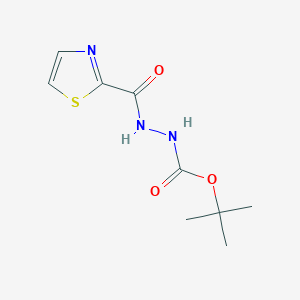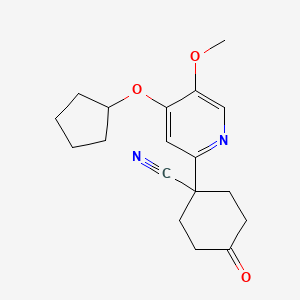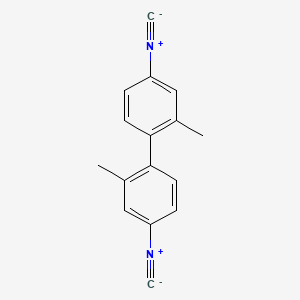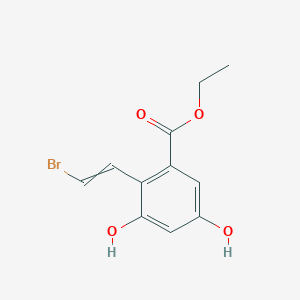
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is a compound that features a unique combination of aziridine and pyridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyridines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the aziridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions on the aziridine ring.
Major Products Formed
Oxidation: Oxaziridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aziridine derivatives.
科学研究应用
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
(2-Methylaziridin-1-yl)(quinolin-3-yl)methanone: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and binding properties. This unique structure may offer distinct advantages in terms of selectivity and potency in various applications.
属性
CAS 编号 |
919198-16-6 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
(2-methylaziridin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
InChI 键 |
RIDIWKRRHKEGEO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)


